

Lufotrelvir: A Physicochemical and Structural Deep Dive for the Research Professional

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An In-depth Technical Guide on the Core Properties of a Promising Antiviral Agent

Lufotrelvir (PF-07304814) is an investigational antiviral agent developed by Pfizer as a potential treatment for COVID-19.[1] It functions as a prodrug, designed to be administered intravenously and subsequently biotransformed into its active form, PF-00835231.[1][2] This technical guide provides a detailed overview of the physicochemical properties and chemical structure of **Lufotrelvir**, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

Lufotrelvir is a synthetic organic small molecule.[2] Its key physicochemical characteristics are summarized in the table below, providing a quantitative foundation for its formulation and delivery.



Property	Value	Source
Molecular Formula	C24H33N4O9P	[3][4]
Molecular Weight	552.51 g/mol	[4]
CAS Number	2468015-78-1	[3][4]
Appearance	White to off-white solid	[4]
Solubility	In Vitro: DMSO: ≥ 100 mg/mL (180.99 mM)H2O: 50 mg/mL (90.50 mM)	[4][5]
IUPAC Name	[(3S)-3-[[(2S)-2-[(4-methoxy-1H-indole-2-carbonyl)amino]-4-methylpentanoyl]amino]-2-oxo-4-[(3S)-2-oxopyrrolidin-3-yl]butyl] dihydrogen phosphate	[3]
Inhibition Constant (Ki)	174 nM (for SARS-CoV-2 3CLpro)	[4][5]

Chemical Structure

Lufotrelvir is an indolecarboxamide derivative and a phosphate monoester.[3] The presence of the phosphate group enhances its solubility, a critical attribute for an intravenously administered prodrug.[2][3]

Lufotrelvir (PF-07304814)

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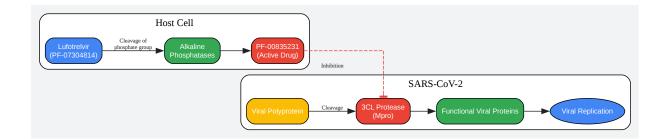
Caption: 2D Chemical Structure of Lufotrelvir.



Mechanism of Action: A Prodrug Approach

Lufotrelvir is a phosphate prodrug of PF-00835231, a potent inhibitor of the SARS-CoV-2 3CL protease (3CLpro), also known as the main protease (Mpro).[1][3][4] Upon intravenous administration, **Lufotrelvir** undergoes in vivo cleavage by phosphatases, releasing the active metabolite PF-00835231.[2][3] This active compound then targets the 3CLpro of the virus.

The 3CL protease plays a crucial role in the viral life cycle by cleaving viral polyproteins into functional proteins essential for viral replication and transcription.[3] By inhibiting this enzyme, PF-00835231 effectively halts the viral replication process.[3]



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Caption: Mechanism of action of **Lufotrelvir**.

Experimental Protocols

While specific, detailed experimental protocols for determining the physicochemical properties of **Lufotrelvir** are not publicly available, standard methodologies would be employed. Below are generalized protocols based on common pharmaceutical practices.

Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of **Lufotrelvir** in water.

Methodology: A shake-flask method would typically be utilized.



- Preparation of Saturated Solution: An excess amount of Lufotrelvir solid is added to a known volume of purified water in a sealed, temperature-controlled vessel.
- Equilibration: The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid phase from the supernatant.
- Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved **Lufotrelvir** is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Analysis: The solubility is reported in mg/mL or mM.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

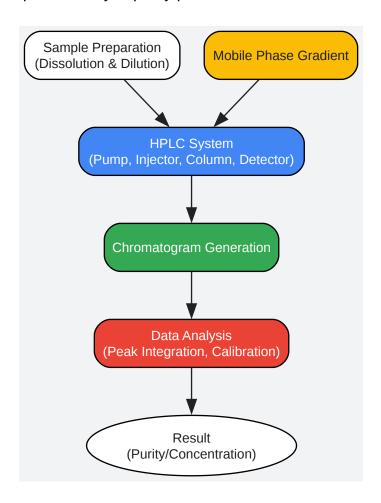
Objective: To assess the purity of **Lufotrelvir** and quantify its concentration in solutions.

Methodology: A reverse-phase HPLC (RP-HPLC) method is commonly used for polar compounds like **Lufotrelvir**.

- Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column, and an autosampler.
- Mobile Phase Preparation: A gradient elution is often employed, starting with a higher
 polarity mobile phase (e.g., water with a small percentage of an ion-pairing agent or buffer)
 and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile or
 methanol).
- Standard and Sample Preparation: Standard solutions of Lufotrelvir of known concentrations are prepared in a suitable solvent. The sample to be analyzed is also dissolved and diluted in the same solvent.
- Chromatographic Run: The prepared standards and samples are injected into the HPLC system. The retention time and peak area of Lufotrelvir are recorded.



Data Analysis: A calibration curve is generated by plotting the peak areas of the standards
against their known concentrations. The concentration of **Lufotrelvir** in the sample is
determined from this calibration curve. Purity is assessed by the relative peak area of the
main component compared to any impurity peaks.



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Caption: Generalized workflow for HPLC analysis.

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